molecular formula C6H10F2N2O B13486990 (S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide

(S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide

Cat. No.: B13486990
M. Wt: 164.15 g/mol
InChI Key: MRYNKRWILVCCHD-BYPYZUCNSA-N
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Description

(S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide is a chiral compound characterized by the presence of two fluorine atoms, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and coupling agents.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Catalysts: Use of specific catalysts to improve reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

(S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors that recognize the pyrrolidine ring and fluorine atoms.

    Pathways: Modulation of biochemical pathways involving neurotransmitters and metabolic enzymes.

Comparison with Similar Compounds

    ®-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.

    4,4-Difluoro-N-methylpyrrolidine-2-carboxylic acid: Lacks the amide group but shares the core structure.

    4,4-Difluoro-N-methylpyrrolidine: Lacks the carboxamide group but retains the pyrrolidine ring and fluorine atoms.

Uniqueness: (S)-4,4-Difluoro-N-methylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H10F2N2O

Molecular Weight

164.15 g/mol

IUPAC Name

(2S)-4,4-difluoro-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C6H10F2N2O/c1-9-5(11)4-2-6(7,8)3-10-4/h4,10H,2-3H2,1H3,(H,9,11)/t4-/m0/s1

InChI Key

MRYNKRWILVCCHD-BYPYZUCNSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CC(CN1)(F)F

Canonical SMILES

CNC(=O)C1CC(CN1)(F)F

Origin of Product

United States

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